molecular formula C10H14N2O4 B132115 Porphobilinogen CAS No. 487-90-1

Porphobilinogen

Cat. No. B132115
CAS RN: 487-90-1
M. Wt: 226.23 g/mol
InChI Key: QSHWIQZFGQKFMA-UHFFFAOYSA-N
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Description

Porphobilinogen (PBG) is a monopyrrole precursor to all biological tetrapyrroles, which include hemes, chlorophylls, and vitamin B12. The biosynthesis of PBG involves the asymmetric condensation of two molecules of 5-aminolevulinic acid (ALA), a process catalyzed by the enzyme this compound synthase (PBGS) . This reaction is the first common step in the biosynthesis of the tetrapyrroles and is of significant interest due to PBGS being a primary target for the environmental toxin lead .

Synthesis Analysis

The synthesis of PBG has been approached through various methods. One novel method involves a tandem Johnson ortho ester Claisen rearrangement followed by intramolecular Diels-Alder cyclization, and a unique ozonide cleavage/oxidation reaction to produce PBG lactam methyl ester, which upon hydrolysis yields PBG . Another approach utilizes the crossed Mukayiama aldol reaction to create the central carbon-carbon bond between two protected forms of ALA, leading to a crystalline, storable precursor that can be transformed into PBG and its derivatives . Additionally, stereochemical studies have been conducted to understand the biosynthesis of the vinyl groups of protoporphyrin-IX, with short synthesis routes being developed for PBG .

Molecular Structure Analysis

The molecular structure of PBGS, which catalyzes the formation of PBG, has been elucidated through crystallization and X-ray investigation. For instance, the structure of PBGS from Escherichia coli has been determined, revealing an orthorhombic crystal structure that allows for high-resolution structure analysis . Furthermore, the structure of PBGS from Pseudomonas aeruginosa in complex with 5-fluorolevulinic acid suggests a double Schiff base mechanism, with two distinct binding sites for ALA and the presence of a monovalent cation that may enhance enzymatic activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of PBG by PBGS have been studied extensively. NMR studies have provided insights into the reaction mechanism, including the formation of a Schiff base intermediate and the enzyme-bound product PBG . The reaction mechanism is believed to involve two covalent Schiff base linkages between active site lysine residues and the substrate molecules, with the reaction stalling at a covalently bound almost-product intermediate . The stereochemistry of the reaction has also been explored, with studies showing that hydroxymethylbilane synthase (PBG deaminase) acts on PBG with overall retention of configuration .

Physical and Chemical Properties Analysis

The physical and chemical properties of PBG and its intermediates have been characterized through various analytical techniques. For example, NMR spectroscopy has been used to study the enzyme-bound product and intermediates, revealing details about the local environment, chemical shifts, and proton exchange rates . The crystallization of PBGS has provided information on the stability and diffraction properties of the enzyme, which are crucial for understanding its function and interaction with substrates .

Scientific Research Applications

Porphobilinogen in Tetrapyrrole Biosynthesis

This compound synthase (PBGS) is a key enzyme in the biosynthesis of tetrapyrroles such as chlorophyll and porphyrin, essential for life. PBGS showcases significant conservation across different organisms, yet exhibits diversity in its use of divalent cations for catalytic and regulatory purposes. The recent elucidation of the crystal structures of several PBGS proteins has facilitated a deeper understanding of their metal usage, challenging prevailing assumptions about evolutionary shifts between zinc (Zn(II)) and magnesium (Mg(II)) and suggesting the potential existence of up to four specific divalent metal ion-binding sites within these enzymes (Jaffe, 2000).

This compound in Natural Porphyrin Macrocycle Formation

This compound deaminase is pivotal in the natural biosynthesis of the porphyrin macrocycle, a fundamental structure in various biological molecules. Research indicates that the enzyme builds an unrearranged hydroxymethylbilane system, but doesn't catalyze its cyclization into uro'gen-I. Instead, it's suggested that the enzyme works in tandem with cosynthetase, possibly in close physical association, to sequentially assemble the tetrapyrrole macrocycle starting from ring A and progressing to ring D (Battersby et al., 1979).

This compound in Acute Porphyria Symptoms

This compound, along with delta-aminolevulinic acid, plays a significant role in the manifestation of acute porphyria symptoms, primarily neuropathic pain. Although the exact mechanisms are still under investigation, there's compelling evidence suggesting that delta-aminolevulinic acid is the primary culprit behind the pain experienced in acute porphyrias. The therapeutic use of hemin, which inhibits hepatic delta-aminolevulinic acid synthase-1 and thus reduces delta-aminolevulinic acid formation, has been effective in alleviating symptoms. This highlights the importance of understanding the dynamics of this compound and related compounds in the clinical management of acute porphyria (Bissell et al., 2015).

This compound in Diagnostic and Quality Control

This compound is a critical biomarker in the diagnosis and monitoring of acute hepatic porphyrias. Accurate measurement of urinary this compound, along with other porphyrins and their precursors, is essential for diagnosing, managing, and understanding the pathology of porphyria. Studies evaluating quality control schemes for measuring urinary this compound have highlighted the need for more reliable and standardized methods, given the high variability and potential inaccuracies in current methodologies, especially in patients with low-grade porphyria (Zuijderhoudt et al., 2003).

Mechanism of Action

Target of Action

Porphobilinogen (PBG) is a pyrrole involved in porphyrin metabolism . The primary targets of PBG are the enzymes ALA dehydratase and This compound deaminase . These enzymes play crucial roles in the biosynthesis of porphyrins, which include critical substances like hemoglobin and chlorophyll .

Mode of Action

PBG is generated by the enzyme ALA dehydratase . It is then converted into hydroxymethyl bilane by the enzyme this compound deaminase . This interaction with its targets leads to the production of hydroxymethyl bilane, a key intermediate in the biosynthesis of porphyrins .

Biochemical Pathways

PBG is an integral part of the porphyrin biosynthesis pathway. In this pathway, four molecules of PBG are concatenated by carbons 2 and 5 of the pyrrole ring into hydroxymethyl bilane by the enzyme this compound deaminase . This process leads to the production of essential porphyrin/tetrapyrrole compounds, including heme, cobalamin, chlorophyll, siroheme, heme d1, etc., in almost all types of biological cells .

Pharmacokinetics

Research on recombinant human this compound deaminase, an enzyme that interacts with pbg, has been conducted . This research aimed to investigate the safety, pharmacokinetics, and pharmacodynamics of the enzyme when administered to healthy subjects and asymptomatic this compound deaminase-deficient subjects with high concentrations of PBG .

Result of Action

The action of PBG in the porphyrin biosynthesis pathway leads to the production of essential porphyrin/tetrapyrrole compounds. These compounds play vital roles in various biological functions. For instance, hemoglobin is crucial for oxygen transport in the body, while chlorophyll is essential for photosynthesis in plants .

Action Environment

The action, efficacy, and stability of PBG can be influenced by various environmental factors. For instance, certain drugs, alcohol, infection, starvation, heavy metals, and hormonal changes may precipitate crises in conditions such as acute intermittent porphyria, which is associated with an increase in urinary PBG . .

Safety and Hazards

Avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Phylogenetic variation in PBGS multimerization equilibria provides insight into how Nature has harnessed oligomeric variation in the control of protein function. The dynamic multimerization of PBGS revealed the morpheein mechanism for allostery, a structural basis for inborn errors of metabolism, a quaternary structure focus for drug discovery and/or drug side effects, and a pathway toward new antibiotics or herbicides .

Biochemical Analysis

Biochemical Properties

Porphobilinogen is involved in porphyrin metabolism . It is generated by the enzyme ALA dehydratase, and converted into hydroxymethyl bilane by the enzyme this compound deaminase . This process involves interactions with enzymes and other biomolecules, which are crucial for the synthesis of critical substances like hemoglobin and chlorophyll .

Cellular Effects

The role of this compound in cellular processes is primarily related to its function in the biosynthesis of porphyrins . These porphyrins, such as hemoglobin and chlorophyll, play vital roles in cellular functions. Hemoglobin is essential for oxygen transport in red blood cells, while chlorophyll is crucial for photosynthesis in plants .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into hydroxymethyl bilane by the enzyme this compound deaminase . This process is a part of the porphyrin biosynthesis pathway, which leads to the production of vital substances like hemoglobin and chlorophyll .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily related to its role in the biosynthesis of porphyrins . The stability and degradation of this compound would be dependent on the conditions of the laboratory setting.

Dosage Effects in Animal Models

It is known that this compound is a key intermediate in the biosynthesis of porphyrins, which are essential for various biological functions .

Metabolic Pathways

This compound is a part of the porphyrin biosynthesis pathway . It is generated from aminolevulinate (ALA) by the enzyme ALA dehydratase, and then converted into hydroxymethyl bilane by the enzyme this compound deaminase . This pathway involves interactions with various enzymes and cofactors .

Transport and Distribution

Given its role in the biosynthesis of porphyrins, it is likely that it is transported to sites where these biosynthesis processes occur .

Subcellular Localization

Given its role in the biosynthesis of porphyrins, it is likely localized to the sites where these biosynthesis processes occur . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

3-[5-(aminomethyl)-4-(carboxymethyl)-1H-pyrrol-3-yl]propanoic acid
Source PubChem
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InChI

InChI=1S/C10H14N2O4/c11-4-8-7(3-10(15)16)6(5-12-8)1-2-9(13)14/h5,12H,1-4,11H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHWIQZFGQKFMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=C(C(=C(N1)CN)CC(=O)O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060070
Record name Porphobilinogen
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Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Porphobilinogen
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CAS RN

487-90-1
Record name Porphobilinogen
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Record name 1H-Pyrrole-3-propanoic acid, 5-(aminomethyl)-4-(carboxymethyl)-
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Record name 5-(aminomethyl)-4-(carboxymethyl)-1H-pyrrole-3-propionic acid
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Record name PORPHOBILINOGEN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: Porphobilinogen serves as the substrate for the enzyme hydroxymethylbilane synthase (also known as this compound deaminase) []. This enzyme catalyzes the sequential condensation of four this compound molecules, ultimately leading to the formation of hydroxymethylbilane, a linear tetrapyrrole precursor to uroporphyrinogen III [, ]. Uroporphyrinogen III is a crucial precursor in the biosynthesis of heme and chlorophyll [, ].

ANone: A deficiency in this compound deaminase leads to the accumulation of this compound and its precursor, 5-aminolevulinic acid [, ], primarily in the liver [, ]. This accumulation is a hallmark of acute porphyrias, a group of disorders characterized by episodic attacks of neurovisceral symptoms [, , ].

ANone: The molecular formula of this compound is C10H14N2O4. It has a molecular weight of 226.23 g/mol.

ANone: this compound reacts with Ehrlich's reagent (p-dimethylaminobenzaldehyde) to produce a characteristic red color, which forms the basis for its detection in urine []. This reaction is not entirely specific and requires confirmatory tests for accurate diagnosis [].

ANone: this compound is not an enzyme and does not possess intrinsic catalytic activity. Its role is primarily as a substrate in the heme biosynthetic pathway.

ANone: this compound is a naturally occurring metabolite and not a therapeutic agent. Hence, assessing its efficacy through in vitro assays or in vivo models is not relevant in this context.

ANone: While this compound itself may not be acutely toxic, its accumulation in acute porphyrias is associated with a range of neurological symptoms [, , ]. The exact mechanisms by which this compound or its precursor, 5-aminolevulinic acid, contribute to neurotoxicity are not fully understood [, ].

ANone: As this compound is an endogenous metabolite, drug delivery and targeting strategies are not relevant in this context.

ANone: Elevated levels of this compound in the urine are a hallmark of acute porphyrias [, , ]. A simple colorimetric test using Ehrlich's reagent can detect this compound in urine, but quantitative measurements and additional tests are necessary for confirmation [].

ANone: Yes, in addition to urinary this compound, the diagnosis of porphyrias relies on a combination of clinical presentation, family history, and biochemical testing [, ]. Measurement of other heme precursors, such as 5-aminolevulinic acid, porphyrins in urine, feces, and plasma, and erythrocyte enzyme activities (e.g., this compound deaminase) are essential for accurate diagnosis and classification of different porphyrias [, , ].

ANone: Quantitative measurement of this compound typically involves more specific and sensitive techniques, such as ion-exchange chromatography followed by spectrophotometry or fluorometry [, ]. These methods offer improved accuracy and reliability compared to qualitative screening tests [].

ANone: These aspects are not directly relevant to the provided research on this compound, which primarily focuses on its biological role and clinical significance.

ANone: The discovery of this compound as a key intermediate in heme biosynthesis was a significant milestone []. Researchers elucidated the pathway and identified the enzymatic steps involved in this compound formation and its subsequent conversion to porphyrins []. Additionally, the recognition of this compound's accumulation in acute porphyrias and its use as a diagnostic marker represented a crucial advancement in understanding and managing these disorders [, , ].

ANone: The study of this compound has brought together scientists from diverse fields, including biochemistry, genetics, hematology, and neurology [, ]. This interdisciplinary approach has been crucial for unraveling the complexities of heme biosynthesis, understanding the pathogenesis of porphyrias, and developing diagnostic and management strategies for these disorders [, , ]. For example, the development of enzyme replacement therapy with recombinant human this compound deaminase exemplifies the translational potential of such collaborations [].

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